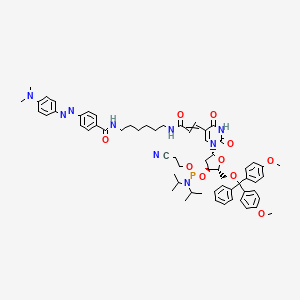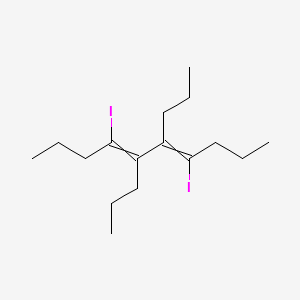![molecular formula C15H11N5O B12577568 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol CAS No. 189638-62-8](/img/structure/B12577568.png)
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazinoindole family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol involves its interaction with iron ions, which are crucial for various cellular processes. The compound acts as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Comparación Con Compuestos Similares
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These derivatives have shown potential as antiviral and anticancer agents.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This compound has been studied for its DNA binding properties and potential as a chemotherapeutic agent.
Uniqueness
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol stands out due to its specific interaction with iron ions, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable lead compound for further research and development in cancer therapy .
Propiedades
Número CAS |
189638-62-8 |
|---|---|
Fórmula molecular |
C15H11N5O |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
5-hydroxy-N-phenyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H11N5O/c21-20-12-9-5-4-8-11(12)13-14(20)17-15(19-18-13)16-10-6-2-1-3-7-10/h1-9,21H,(H,16,17,19) |
Clave InChI |
YUQKOYBVZYIMPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC3=C(C4=CC=CC=C4N3O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


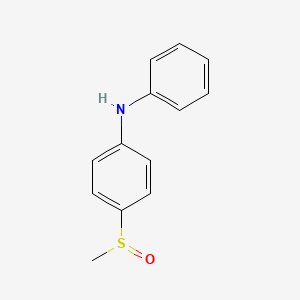

![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
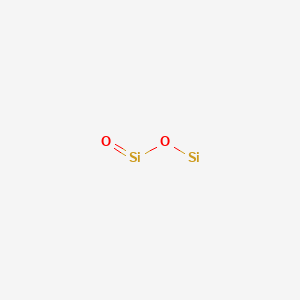
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
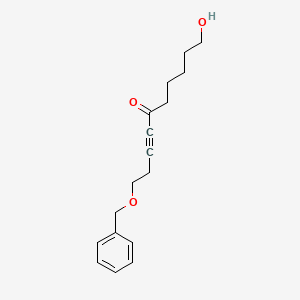
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)

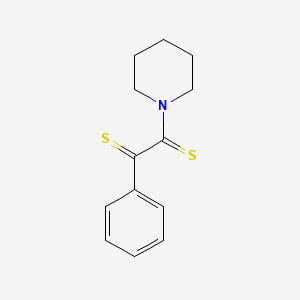
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
